Methyl 4-(1,1-Dioxothiomorpholino)benzoate
Overview
Description
Preparation Methods
The synthesis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate involves the reaction of 4-(Methoxycarbonyl)phenylthiomorpholine 1,1-Dioxide with appropriate reagents under controlled conditions . The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Methyl 4-(1,1-Dioxothiomorpholino)benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides .
Scientific Research Applications
Methyl 4-(1,1-Dioxothiomorpholino)benzoate has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds . In biology, it is studied for its potential biological activities and interactions with biomolecules . In medicine, it is investigated for its potential therapeutic properties, including its effects on specific molecular targets and pathways . In industry, it is used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of Methyl 4-(1,1-Dioxothiomorpholino)benzoate involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules .
Comparison with Similar Compounds
Methyl 4-(1,1-Dioxothiomorpholino)benzoate can be compared with other similar compounds, such as 4-(Methoxycarbonyl)phenylthiomorpholine 1,1-Dioxide and 4-(1,1-Dioxothiomorpholino)benzoic Acid . These compounds share similar structural features and chemical properties but may differ in their specific biological activities and applications . The uniqueness of this compound lies in its specific molecular structure and the resulting chemical and biological properties .
Properties
IUPAC Name |
methyl 4-(1,1-dioxo-1,4-thiazinan-4-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-17-12(14)10-2-4-11(5-3-10)13-6-8-18(15,16)9-7-13/h2-5H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLAPXMJROBNSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2CCS(=O)(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377219 | |
Record name | Methyl 4-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820594 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
45185-76-0 | |
Record name | Methyl 4-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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